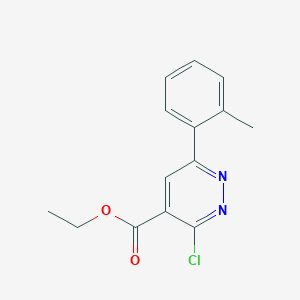

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIBJRZSBPEUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound forms hydrogen bonds with specific proteins, influencing their structure and function.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. The compound can alter gene expression, leading to changes in protein synthesis and cellular metabolism. For example, it may upregulate or downregulate genes involved in cell proliferation, apoptosis, and differentiation. These effects can have significant implications for cellular function and overall health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For instance, its binding to acetylcholinesterase results in enzyme inhibition, affecting neurotransmitter levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmitter levels. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall metabolic activity. Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound exhibits significant biochemical interactions, particularly its inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition suggests potential applications in treating neurodegenerative diseases where acetylcholine signaling is disrupted. The compound's structure allows it to interact with various enzymes and proteins, influencing key cellular processes.

Cellular Effects

The compound demonstrates notable effects on different cell types. Research indicates that it can modulate cell signaling pathways , particularly those associated with neurotransmitter activity. It has been observed to influence cellular responses to stimuli, potentially affecting neuronal communication and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific sites on target enzymes, leading to either inhibition or activation of their functions. The presence of the chlorinated group enhances its reactivity, which may contribute to its biological activity by promoting stronger interactions with active sites on enzymes.

In Vitro Studies

In laboratory settings, this compound has been tested against various biological targets. For instance, studies have shown its efficacy as an antimicrobial agent , demonstrating activity against certain bacterial strains. The compound's ability to inhibit bacterial growth suggests potential for development as a novel antibiotic.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of pyridazine derivatives, including this compound. Modifications in the substituents at different positions have been shown to enhance biological potency. For example, altering the o-tolyl group can significantly affect the compound's interaction with biological targets, thereby influencing its overall efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN3O2 |

| Molecular Weight | 265.70 g/mol |

| AChE Inhibition IC50 | 72 nM |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate, the following structurally related pyridazine and pyridine derivatives are compared:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Substituent Effects on Bioactivity: The o-tolyl group (2-methylphenyl) in the target compound may enhance lipophilicity compared to analogs like the 2-methoxyphenyl derivative . This could influence membrane permeability and CNS penetration, as seen in related pyridazine derivatives with aryl substituents .

Synthetic Pathways :

- Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (analogous to the target compound) is synthesized via cyclization with hydrazines, yielding pyrazolo[3,4-c]pyridazine derivatives with demonstrated CNS effects .

- Propargylation (e.g., compound 5 in ) highlights alternative routes for introducing alkynyl groups, which are absent in the target compound but critical for diversifying pharmacological profiles.

Cyclopropyl-substituted analogs (e.g., ) exhibit reduced steric bulk, which may favor synthetic accessibility but limit π-π stacking interactions in receptor binding.

Pharmacological Gaps :

- While ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate derivatives show CNS activity , direct evidence for the o-tolyl variant is lacking. Comparative studies are needed to evaluate substituent-dependent efficacy.

Preparation Methods

Starting Materials and Key Intermediates

- 3,6-Dichloropyridazine : A common precursor for pyridazine derivatives, providing reactive sites for substitution.

- o-Tolyl derivatives : Usually introduced via Suzuki coupling or nucleophilic aromatic substitution.

- Ethyl hydrazinecarboxylate or equivalents : Used for ester functionality introduction and ring formation.

Typical Synthetic Route

A representative synthetic route is as follows:

Nucleophilic substitution on 3,6-dichloropyridazine :

- React 3,6-dichloropyridazine with o-tolyl nucleophile or organometallic reagents under controlled temperature (0–50°C) in polar aprotic solvents such as DMF or dichloromethane.

- Catalysts such as trifluoroacetic acid may be used to improve reaction rates and yields.

Cyclization and ring closure :

- Formation of the pyridazine ring system may involve hydrazine derivatives reacting with chlorinated pyridazine intermediates.

- Reaction conditions are optimized to favor selective substitution at position 6.

-

- Introduction of the ethyl carboxylate group at position 4 can be achieved by esterification of the corresponding acid or direct incorporation during ring formation.

- Solvents such as ethanol or ethyl acetate are used, sometimes with acid catalysts.

-

- The crude product is purified by recrystallization (e.g., from acetonitrile) or chromatographic techniques.

- Final drying and characterization ensure purity above 99% by HPLC.

Industrial Scale Considerations

- Continuous flow reactors or batch processes are employed depending on production scale.

- Choice of solvents and catalysts is critical to optimize yield, reaction time, and environmental impact.

- Safety protocols include use of PPE, fume hoods, and proper waste disposal due to chlorinated intermediates.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 3,6-Dichloropyridazine + o-tolyl nucleophile | DMF, DCM | 0–50°C | Catalyst: trifluoroacetic acid |

| 2 | Cyclization | Hydrazine derivatives | Toluene or polar aprotic solvents | Reflux or controlled heating | Selective substitution at position 6 |

| 3 | Esterification | Acid intermediate + ethanol | Ethanol, ethyl acetate | Room temp to reflux | Acid catalyst may be used |

| 4 | Purification | Recrystallization | Acetonitrile | Ambient | Yields >85%, purity >99% by HPLC |

Analytical Techniques for Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm molecular structure and substitution pattern.

- Mass Spectrometry (MS) : Confirms molecular weight (276.72 g/mol) and fragmentation.

- Infrared (IR) Spectroscopy : Identifies functional groups such as ester carbonyl and chloro substituents.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity post-synthesis.

- X-ray Crystallography : Provides definitive structural confirmation when available.

Research Findings and Comparative Analysis

- The chloro group at position 3 enhances reactivity and biological interaction.

- The o-tolyl substituent increases lipophilicity, potentially improving membrane permeability.

- Modifications at position 6 (e.g., varying aryl groups) significantly influence biological activity and synthetic accessibility.

- The ester group at position 4 is crucial for solubility and further functionalization.

Summary Table of Key Properties and Synthesis Data

| Property/Parameter | Value/Details |

|---|---|

| Molecular Formula | C14H13ClN2O2 |

| Molecular Weight | 276.72 g/mol |

| Key Starting Material | 3,6-Dichloropyridazine |

| Typical Solvents | DMF, dichloromethane, toluene, ethanol |

| Catalysts | Trifluoroacetic acid, acid catalysts for esterification |

| Reaction Temperature Range | 0–50°C (substitution), reflux (cyclization) |

| Purity | >99% (HPLC) |

| Yield | Typically 85%–90% depending on scale and optimization |

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate?

The synthesis typically involves multi-step reactions, such as coupling pyridazine derivatives with substituted aromatic rings. For example, a related pyridazine compound is synthesized via nucleophilic substitution using 3,6-dichloropyridazine and ethyl hydrazinecarboxylate under reflux in toluene, followed by cyclization or functionalization steps . Reaction optimization may include solvent choice (e.g., dichloromethane or DMF), temperature control (0–50°C), and catalysts like trifluoroacetic acid to improve yields .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming molecular connectivity and substituent positions. Mass Spectrometry (MS) validates the molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like esters and chlorides. Complementary techniques such as X-ray crystallography (using SHELX or ORTEP software) provide definitive structural confirmation .

Q. What safety protocols are essential when handling this compound?

Key protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and chemical safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- Waste Disposal: Segregate hazardous waste (e.g., chlorinated byproducts) and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and proposed structures?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or crystallographic disorder. Strategies include:

Q. What factors should be considered when optimizing reaction conditions for synthesizing derivatives?

Critical parameters include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyridazine derivatives .

- Catalysts : Acidic conditions (e.g., trifluoroacetic acid) facilitate cyclization in heterocyclic systems .

- Temperature : Controlled heating (e.g., 50–80°C) minimizes side reactions while ensuring completion .

Q. How can in silico modeling predict reactivity and guide the design of novel derivatives?

Computational tools include:

- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock or Schrödinger .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

Q. What strategies validate the biological activity and mechanism of action of this compound?

Methodological approaches involve:

- In Vitro Assays : Screen for anti-inflammatory or neuroprotective activity using cell lines (e.g., microglia or neuronal models) .

- Analytical Techniques : Quantify metabolic stability via HPLC or LC-MS to assess pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.